molecular formula C22H29N5O2 B2918871 1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea CAS No. 1904201-67-7

1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea

Cat. No. B2918871
CAS RN: 1904201-67-7
M. Wt: 395.507
InChI Key: PEPSFZBCUFFSQF-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Analysis

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound closely related to the one , has shown promise in treating cancer, pain, and neurodegenerative disorders. Its deuterium-labeled version has been synthesized for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, aiding in drug absorption and pharmacokinetics studies (Liang et al., 2020).

Natural Source Derivatives

Urea derivatives, including N-Benzyl-N'-(4-methoxybenzyl)urea, have been isolated from natural sources like Pentadiplandra brazzeana. These derivatives, identified through spectroscopic techniques, expand our understanding of naturally occurring chemical compounds (Tsopmo et al., 1999).

Radiolabeling for PET Studies

A variant of the chemical , N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, has been studied as a glycogen synthase kinase-3β (GSK-3β) inhibitor. It was radiolabeled with carbon-11 for positron emission tomography (PET) studies. However, it showed poor brain penetration, indicating a need for further research in this area (Vasdev et al., 2005).

Biocatalysis in Organic Media

In a study on enzymatic acylation, compounds including 2′-O-(2-methoxyethyl)-5-methyl uridine were tested. This research demonstrates the potential of using enzymes in organic media, highlighting the versatility of urea derivatives in chemical synthesis (Simeó et al., 2009).

Medicinal Chemistry

The synthesis of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which may be structurally related to the compound , has been explored for their potential as antiacetylcholinesterase agents. This demonstrates the relevance of similar compounds in medicinal chemistry, especially for treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-19-7-4-5-16(13-19)15-23-22(28)24-18-9-11-27(12-10-18)21-14-17-6-2-3-8-20(17)25-26-21/h4-5,7,13-14,18H,2-3,6,8-12,15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPSFZBCUFFSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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